molecular formula C13H18BF2NO3 B13925803 2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13925803
M. Wt: 285.10 g/mol
InChI Key: PFICEPOSLIEGFL-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a boronic ester moiety attached to a pyridine ring. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethylating agents under specific reaction conditions.

    Attachment of the Methoxy Group: The methoxy group is added through a nucleophilic substitution reaction.

    Formation of the Boronic Ester: The boronic ester moiety is introduced using boronic acid or boronic ester reagents in the presence of a suitable catalyst.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.

Chemical Reactions Analysis

2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Coupling Reactions: The boronic ester moiety makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium catalysts). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways The boronic ester moiety allows it to participate in coupling reactions, forming carbon-carbon bonds The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxy group can influence its electronic properties

Comparison with Similar Compounds

Similar compounds to 2-(Difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester moiety but with a fluoro group instead of a difluoromethyl group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a boronic ester moiety attached to a benzoate ring with a fluoro group.

    (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: This compound features a boronic ester moiety attached to a phenyl ring with a pyrrolidinyl group.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H18BF2NO3

Molecular Weight

285.10 g/mol

IUPAC Name

2-(difluoromethyl)-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H18BF2NO3/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(15)16)17-7-10(8)18-5/h6-7,11H,1-5H3

InChI Key

PFICEPOSLIEGFL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)C(F)F

Origin of Product

United States

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